Semicarbazide, 1-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-yl)-

Description

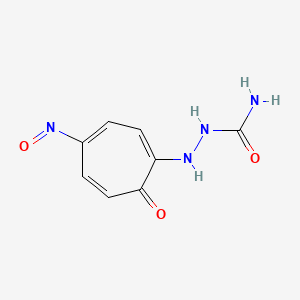

Semicarbazide, 1-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-yl)-, is a structurally complex derivative of semicarbazide characterized by a nitroso-substituted cycloheptatrienone moiety.

Properties

CAS No. |

89977-77-5 |

|---|---|

Molecular Formula |

C8H8N4O3 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

[(4-nitroso-7-oxocyclohepta-1,3,5-trien-1-yl)amino]urea |

InChI |

InChI=1S/C8H8N4O3/c9-8(14)11-10-6-3-1-5(12-15)2-4-7(6)13/h1-4H,(H,10,13)(H3,9,11,14) |

InChI Key |

XSTPIWRZICMZSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N=O)NNC(=O)N |

Origin of Product |

United States |

Biological Activity

Semicarbazide, 1-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-yl)-, is a compound of interest due to its potential biological activities and implications in various fields, particularly in pharmacology and food safety. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a semicarbazide backbone with a nitroso group attached to a cycloheptatriene moiety. The molecular formula is represented as follows:

Antimicrobial Properties

Research has indicated that semicarbazide derivatives exhibit significant antimicrobial activity. A study evaluating various semicarbazide-based compounds found that certain derivatives showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the semicarbazide structure could enhance its antimicrobial efficacy.

| Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Semicarbazide Derivative A | 15 mm | 32 µg/mL |

| Semicarbazide Derivative B | 20 mm | 16 µg/mL |

| Semicarbazide Derivative C | 12 mm | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity evaluations have been performed on various cell lines, including human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The results indicated that some semicarbazide derivatives possess significant cytotoxic effects.

These findings suggest that the compound may have potential applications in cancer therapeutics, although further studies are needed to elucidate the mechanisms involved.

Study on Food Safety

Semicarbazide has been identified as a metabolite associated with the banned veterinary drug nitrofurazone. A comprehensive analysis of food samples revealed that semicarbazide can form through chemical reactions during food processing, particularly when hypochlorite is used for disinfection. This raises concerns about its presence in food products as an indicator of antibiotic abuse.

In one study involving dairy products, it was reported that:

- 44% of shrimp and prawn powders tested positive for semicarbazide.

- 35% of whey powder samples showed traces exceeding 13 µg/kg .

These results highlight the need for stringent monitoring of semicarbazide levels in food products to prevent misleading implications regarding antibiotic use.

Comparison with Similar Compounds

Table 1: Toxicity and Bioactivity of Selected Semicarbazide Derivatives

Bioaccumulation and Environmental Impact

Semicarbazide’s environmental behavior is influenced by its ability to accumulate in aquatic organisms. In scallops (Chlamys farreri), semicarbazide accumulates preferentially in viscera over muscle, with higher bioconcentration factors (BCF) observed at low environmental concentrations . Substituted derivatives, such as the nitroso-cycloheptatrienyl variant, may exhibit altered bioaccumulation due to differences in lipophilicity or binding affinity.

Table 2: Bioaccumulation of Semicarbazide in Scallop Tissues

| Tissue | Accumulation Level (Relative) | Exposure Concentration | Reference |

|---|---|---|---|

| Viscera | High | Low | |

| Muscle | Low | Low/High |

Environmental Presence and Detection

Semicarbazide is a recognized environmental contaminant, detected in honey and marine ecosystems. Its presence in food chains raises concerns about human exposure, particularly through bioaccumulation in shellfish . Substituted derivatives like the nitroso-cycloheptatrienyl variant may require specialized detection methods, as recommended in studies on semicarbazide in honey .

Q & A

Q. What are the recommended methods for synthesizing semicarbazide derivatives with nitroso and cycloheptatrienyl functional groups?

Synthesis often involves condensation reactions between semicarbazide and ketones/aldehydes under controlled pH and temperature. For example, structurally related benzylidene semicarbazides are synthesized by reacting semicarbazide hydrochloride with aromatic aldehydes in ethanol under reflux, followed by crystallization . Unexpected byproducts (e.g., carbamates) may form if reaction conditions (solvent, stoichiometry) are suboptimal, necessitating characterization via NMR and X-ray crystallography .

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of spectroscopic (FT-IR, UV-Vis), chromatographic (HPLC, UPLC-MS/MS), and crystallographic methods. For example, UPLC-MS/MS with isotope-labeled internal standards (e.g., SEM-¹³C¹⁵N₂) ensures accurate quantification in complex matrices . X-ray crystallography resolves conformational diversity in semicarbazone derivatives, critical for confirming bond geometries .

Q. What analytical challenges arise when detecting trace amounts of this compound in biological or environmental samples?

Matrix interference (e.g., proteins in poultry or amino acids in shellfish) complicates detection. Hyperspectral imaging coupled with AI can identify semicarbazide in poultry processing . For environmental samples, upconversion luminescence nanosensors (lanthanide-doped nanoparticles) enable detection at sub-ppb levels by converting near-infrared photons to visible signals .

Advanced Research Questions

Q. How do pH and processing conditions influence semicarbazide formation in non-nitrofurazone-treated poultry?

Semicarbazide forms in alkaline conditions (pH 9–13) during antimicrobial treatments (e.g., peracetic acid). Optimizing pH to ≤8 and using alternative antimicrobials (e.g., organic acids) reduces its production. A data library correlating processing parameters (pH, temperature) to semicarbazide levels is critical for mitigation .

Q. What contradictions exist in studies on semicarbazide’s interactions with antibiotics?

Semicarbazide acts as a microbiological antagonist: at 0.5–10.0 µg/mL, it reduces streptomycin efficacy against Bacillus subtilis by competing for binding sites. However, synergistic effects with rifampin against Staphylococcus aureus are noted at higher concentrations (2.0–4.0 µg/mL). These discrepancies require strain-specific dose-response assays .

Q. How does semicarbazide bioaccumulate in marine organisms, and what are the implications for environmental monitoring?

In shellfish, semicarbazide bioaccumulation factors (BAFs) are lower than fat-soluble toxins (e.g., amantadine) but persist via microalgae-mediated enrichment. Long-term monitoring using UPLC-MS/MS is recommended to assess trophic transfer and ecotoxicological risks .

Q. What computational methods validate semicarbazide’s electronic properties for semiconducting applications?

Density functional theory (DFT) calculations correlate experimental conductivity data (e.g., bandgap energies) with molecular conformations. For example, thiosemicarbazide derivatives exhibit enhanced charge transfer due to sulfur’s electronegativity, validated via cyclic voltammetry .

Data Contradiction and Troubleshooting

Q. How to resolve inconsistencies in semicarbazide quantification across studies?

Discrepancies often stem from derivatization efficiency (e.g., automated in-injector derivatization vs. manual methods). Standardize protocols using isotope dilution (e.g., SEM-¹³C¹⁵N₂) and cross-validate with fluorescence detection .

Q. Why do synthetic routes yield unexpected byproducts (e.g., carbamates) instead of target semicarbazides?

Competitive reactions between isocyanates and solvents (e.g., methanol) can form carbamates instead of hydrazide adducts. Use anhydrous conditions and inert solvents (e.g., DMF) to suppress side reactions .

Methodological Recommendations

- Experimental Design : Include negative controls (e.g., semicarbazide-free antimicrobial treatments) to isolate its effects in microbiological assays .

- Data Reporting : Follow Beilstein Journal guidelines: provide crystallographic data (CCDC numbers), purity metrics (HPLC chromatograms), and reproducibility protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.